molecular formula C21H11Cl2NO5 B12467858 2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B12467858
M. Wt: 428.2 g/mol
InChI Key: ONBWJGTYGLXLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves the condensation of 2,4-dichlorophenol with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also incorporates advanced purification techniques such as chromatography and distillation to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may interfere with DNA replication and protein synthesis, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with comparable chemical properties.

    2-Methyl-4-chlorophenoxyacetic acid: A related compound used in agriculture.

Uniqueness

2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C21H11Cl2NO5

Molecular Weight

428.2 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C21H11Cl2NO5/c22-12-2-8-18(17(23)10-12)29-14-5-3-13(4-6-14)24-19(25)15-7-1-11(21(27)28)9-16(15)20(24)26/h1-10H,(H,27,28)

InChI Key

ONBWJGTYGLXLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.